N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure features a cyclopropylamine substituent on the benzamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for biaryl bond formation . The pinacol boronate group enhances stability and solubility in organic solvents, making it a valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and tubulin-targeting agents .
Synthetic routes typically involve coupling 4-boronobenzoyl chloride with cyclopropylamine or via palladium-catalyzed borylation of halogenated precursors . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography, with purity confirmed by elemental analysis and HPLC .
Properties
IUPAC Name |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNJXLWXIJJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374128 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-68-6 | |
| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main steps:
- Step 1: Formation of the boronate ester on the aromatic ring
- Step 2: Amidation to introduce the N-cyclopropyl amide group
The boronate ester is commonly introduced via borylation of an aryl halide or aryl triflate precursor using bis(pinacolato)diboron under palladium catalysis. The amide bond formation is achieved by coupling the corresponding aryl carboxylic acid or acid chloride with cyclopropylamine.
Detailed Synthetic Routes
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Aryl Borylation | Aryl bromide or iodide + bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), solvent (1,4-dioxane), 80-100 °C, inert atmosphere, 4-12 h | Efficient formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aryl intermediate; high regioselectivity |
| 2 | Amidation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or acid chloride + cyclopropylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to 50 °C, several hours | Formation of N-cyclopropyl benzamide; mild conditions preserve boronate ester integrity |
Example Reaction Conditions from Literature:
Aryl bromide (4-bromobenzamide derivative) is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst and potassium acetate in 1,4-dioxane at 80 °C for 4 hours under nitrogen atmosphere to yield the boronate ester intermediate.
The intermediate is then coupled with cyclopropylamine using a coupling reagent or via acid chloride intermediate formation, often catalyzed by DMAP or using N,N-diisopropylethylamine as base, at 25-50 °C overnight to afford the target compound.
Industrial and Scale-Up Considerations
- Catalyst Selection: Palladium catalysts with bidentate phosphine ligands (e.g., Pd(dppf)Cl2) are preferred for high turnover and selectivity.
- Solvent Choice: 1,4-Dioxane is commonly used for borylation; dichloromethane or ethyl acetate for amidation.
- Temperature Control: Moderate heating (80-100 °C) for borylation; ambient to mild heating for amidation to avoid boronate ester hydrolysis.
- Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent oxidation of sensitive boronate intermediates.
- Purification: Typically involves aqueous workup, extraction, and chromatographic purification to achieve high purity.
Research Findings and Data Analysis
Reaction Yields and Purity
| Reaction Step | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Aryl Borylation | 75-90 | >95 (HPLC) | High regioselectivity, minimal side products |
| Amidation | 80-95 | >98 (NMR, HPLC) | Mild conditions preserve boronate ester |
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-bromobenzoic acid or acid chloride, bis(pinacolato)diboron, cyclopropylamine |
| Catalysts | Pd(dppf)Cl2 or similar palladium complexes |
| Bases | Potassium acetate (borylation), triethylamine or DIPEA (amidation) |
| Solvents | 1,4-dioxane (borylation), dichloromethane or ethyl acetate (amidation) |
| Temperature | 80-100 °C (borylation), 25-50 °C (amidation) |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 4-12 h (borylation), overnight (amidation) |
| Purification | Aqueous workup, extraction, chromatography |
| Yield Range | 75-95% overall |
Additional Notes
- The preparation of this compound is closely related to the well-established Suzuki-Miyaura coupling chemistry, where the boronate ester serves as a key intermediate for further cross-coupling reactions.
- The cyclopropyl amide group is introduced via standard amidation techniques, which are compatible with the boronate ester functionality.
- Recent literature emphasizes the importance of controlling moisture and oxygen to maintain the integrity of the boronate ester during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 GSK-3β Inhibition
One of the prominent applications of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes including metabolism, cell differentiation, and apoptosis. In a study evaluating various compounds for their GSK-3β inhibitory activity, this compound demonstrated significant inhibition with an IC50 value in the low nanomolar range .
1.2 Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays using BV-2 microglial cells showed that it significantly reduced the levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation. These findings suggest that this compound could be a candidate for treating neuroinflammatory conditions .
Drug Development
2.1 Structure-Based Drug Design
The unique dioxaborolane moiety in the compound allows for favorable interactions with biological targets through hydrogen bonding and π-stacking interactions. This characteristic has been exploited in structure-based drug design to optimize lead compounds targeting various kinases and receptors involved in cancer and neurodegenerative diseases .
2.2 Antiviral Research
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. The compound exhibited significant inhibition of viral replication in cell cultures and showed promise as a lead compound for further development against COVID-19 and other coronaviruses .
Case Studies
Case Study 1: GSK-3β Inhibition
In a comparative study of several compounds targeting GSK-3β, this compound was found to be one of the most effective inhibitors with a K_i value of 2 nM. The study highlighted its potential utility in treating conditions such as Alzheimer's disease where GSK-3β plays a pivotal role .
Case Study 2: Anti-inflammatory Effects
In another research effort focused on neuroinflammation models using BV-2 cells treated with lipopolysaccharide (LPS), the administration of this compound resulted in a statistically significant reduction of pro-inflammatory cytokines compared to untreated controls .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The cyclopropyl group enhances the compound’s stability and reactivity, allowing it to form strong bonds with target molecules. The boronic ester moiety facilitates its participation in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with structurally analogous benzamide boronic esters. Key differences in substituents, reactivity, and applications are highlighted.
Table 1: Comparative Analysis of Benzamide Boronic Esters
Key Findings:
Substituent Effects on Reactivity :
- The cyclopropyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability in cross-couplings. In contrast, bulkier groups like 5-phenylpentyl reduce coupling efficiency but enhance cellular uptake .
- Halogenated derivatives (e.g., 3-chloropropyl) exhibit higher electrophilicity, enabling nucleophilic substitutions post-Suzuki coupling .
Biological Activity: Para-substituted boronic esters (e.g., N-cyclopropyl and N,N,2-trimethyl derivatives) show pronounced activity in tubulin inhibition, crucial for anticancer applications . Meta-substituted analogs (e.g., 2-chloro-N-cyclopropyl) display altered binding affinities due to steric effects .
Synthetic Accessibility :
- High-purity (>95%) para-substituted derivatives are readily synthesized via standardized borylation protocols . Meta-substituted variants require specialized catalysts, lowering yields (e.g., 47% for N-(5-phenylpentyl) derivative) .
Solubility and Stability :
- N,N,2-Trimethyl substitution significantly improves aqueous solubility compared to cyclopropyl analogs, facilitating in vivo testing . The pinacol boronate group universally enhances stability under ambient conditions across all compounds .
Biological Activity
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBNO
- Molecular Weight : 323.22 g/mol
- CAS Number : 914610-50-7
This compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological interactions.
This compound acts primarily as an inhibitor of specific enzymes and receptors. Its mechanism involves the modulation of signaling pathways associated with various diseases. Notably:
- Inhibition of GSK-3β : The compound demonstrates competitive inhibition against glycogen synthase kinase 3 beta (GSK-3β), a crucial player in numerous cellular processes including metabolism and cell proliferation. In vitro studies have shown IC values in the nanomolar range (e.g., IC = 8 nM), indicating potent activity against this target .
Efficacy Against Biological Targets
| Target | Activity | Reference |
|---|---|---|
| GSK-3β | IC = 8 nM | |
| NS5B (RNA-dependent RNA polymerase) | Potent inhibition with EC < 50 nM | |
| Anti-inflammatory effects (NO and IL-6 reduction) | Significant reduction at 1 µM |
Case Studies and Research Findings
- Antiparasitic Activity : In studies examining antiparasitic efficacy, the inclusion of the N-cyclopropyl group was shown to maintain parasite activity with EC values as low as 0.023 µM. This indicates that structural modifications can enhance biological potency without compromising metabolic stability .
- Metabolic Stability : Despite its potent activity against various targets, this compound exhibits challenges related to metabolic degradation. For instance, it was found to exacerbate metabolic degradation in human liver microsomes with a clearance rate of 157 µL/min/mg .
- Anti-inflammatory Studies : Compounds similar to N-cyclopropyl derivatives have been evaluated for their anti-inflammatory properties in BV-2 microglial cells. These studies demonstrated that certain derivatives significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting potential therapeutic applications in neuroinflammatory conditions .
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) under anhydrous conditions. Post-reaction purification via automated column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to achieve >95% purity. Yield optimization may require stoichiometric control of the cyclopropylamine and boronic ester precursors .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical for verifying molecular weight and functional groups. For crystalline samples, X-ray diffraction using SHELXL or OLEX2 software resolves bond lengths and angles, particularly the boron-oxygen bonds in the dioxaborolane ring .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. It serves as a key intermediate in synthesizing conjugated polymers (e.g., anthracene-based materials) and bioactive probes, leveraging its stability under palladium catalysis .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group may reduce coupling efficiency due to steric bulk near the boron center. To mitigate this, use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Comparative kinetic studies with non-cyclopropyl analogs (e.g., N-methyl derivatives) can quantify steric effects .
Q. What strategies prevent hydrolysis of the dioxaborolane ring during prolonged storage or reaction conditions?
- Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C. In reactions, avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions. Anhydrous solvents (THF, DMF) and molecular sieves improve stability. Monitor boron content via NMR to detect degradation .
Q. How can researchers resolve discrepancies between observed and theoretical NMR spectra?
- Methodological Answer : Anomalies in NMR (e.g., splitting patterns) may arise from dynamic effects or boron quadrupolar relaxation. Use NMR or 2D NOESY to confirm spatial proximity of protons. For ambiguous signals, compare with computed spectra (DFT) or crystallographic data .
Q. What role does this compound play in synthesizing functional materials like OLED emitters?
- Methodological Answer : As a boronic ester, it participates in Suzuki couplings to build π-conjugated backbones in thermally activated delayed fluorescence (TADF) emitters. For example, coupling with dihalogenated anthracene derivatives yields electroluminescent polymers with tunable bandgaps .
Data Contradiction Analysis
Q. How should researchers address unexpected byproducts in amide coupling reactions?
- Methodological Answer : Byproducts often arise from incomplete activation of the carboxylic acid or competing side reactions (e.g., O-acylation). Use a 1.2–1.5 molar excess of coupling agent (EDC) and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. LC-MS tracking identifies impurities, enabling gradient optimization in chromatography .
Q. Why might cross-coupling reactions yield low conversion despite optimal conditions?
- Methodological Answer : Trace moisture or oxygen can deactivate palladium catalysts. Pre-dry solvents (molecular sieves) and degas via freeze-pump-thaw cycles. Alternatively, employ pre-catalysts like Pd(OAc) with Buchwald-Hartwig ligands (XPhos) for air-stable reactivity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
